![molecular formula C21H22N6O2 B2538234 4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 866040-31-5](/img/structure/B2538234.png)

4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

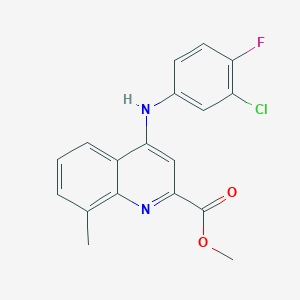

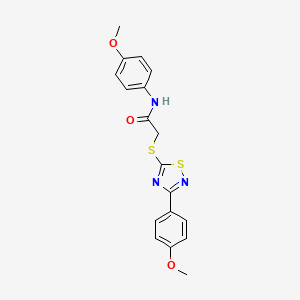

The compound "4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains several pharmacophoric elements such as the imidazole ring, which is known for its presence in biologically active compounds, and the pyrazolopyridine core, which is a fused heterocyclic system often found in compounds with diverse therapeutic potentials.

Synthesis Analysis

The synthesis of related imidazo[4,5-b]pyridines has been described using palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles, which provides a method for introducing various substituents at specific positions on the heterocyclic ring . Additionally, the Combes-type reaction of acyl pyruvates with electron-rich amino heterocycles has been used to generate a library of fused pyridine carboxylic acids, including pyrazolo[3,4-b]pyridines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound includes an imidazole ring, which is a five-membered heterocycle containing two nitrogen atoms at non-adjacent positions. This moiety is connected to a propyl linker, which is then attached to an amino group that forms part of the pyrazolopyridine system. The pyrazolopyridine core is a bicyclic structure that combines the pyrazole and pyridine rings, known for their stability and presence in various pharmacologically active molecules.

Chemical Reactions Analysis

The compound's imidazole and pyrazolopyridine moieties suggest that it could participate in various chemical reactions. For instance, imidazo[1,2-a]pyridines have been shown to rearrange to indoles in the presence of triethylamine . Although the specific reactions of the compound are not detailed in the provided papers, its structural analogs have demonstrated the ability to undergo transformations such as amide coupling and esterification .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not directly reported, related imidazo[4,5-b]pyridine derivatives have been synthesized and characterized, suggesting that similar compounds can be expected to have low to moderate solubility in water, stability under standard conditions, and the ability to form salts with acids or bases . The presence of multiple aromatic rings and a carboxylic acid group in the compound also suggests potential for intermolecular interactions such as hydrogen bonding, which could affect its solubility and binding properties.

Applications De Recherche Scientifique

Synthetic Methodologies and Functionalization Reactions

Experimental and Theoretical Studies : A study conducted by Yıldırım et al. (2005) explored the functionalization reactions of pyrazole-3-carboxylic acid derivatives, providing insights into the synthesis and potential applications of pyrazolo[3,4-b]pyridine derivatives. The research delves into the reaction mechanisms and offers a theoretical perspective, shedding light on the versatility of these compounds in synthetic chemistry (Yıldırım, Kandemirli, & Demir, 2005).

Heterocyclic Compounds Synthesis

One-Pot Synthesis of Imidazo[1,5-a]pyridines : Crawforth and Paoletti (2009) presented a one-pot synthesis method for imidazo[1,5-a]pyridines from carboxylic acids and 2-methylaminopyridines. This approach demonstrates the compound's role in synthesizing diverse heterocycles, highlighting its significance in organic synthesis (Crawforth & Paoletti, 2009).

Library of Fused Pyridine-4-carboxylic Acids : Volochnyuk et al. (2010) generated a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, via Combes-type reaction. This work showcases the compound's utility in creating a diverse set of heterocyclic frameworks, underscoring its value in combinatorial chemistry and drug discovery (Volochnyuk et al., 2010).

Propriétés

IUPAC Name |

4-(3-imidazol-1-ylpropylamino)-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O2/c1-14-4-6-16(7-5-14)27-20-18(15(2)25-27)19(17(12-24-20)21(28)29)23-8-3-10-26-11-9-22-13-26/h4-7,9,11-13H,3,8,10H2,1-2H3,(H,23,24)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJICZMNAQKZCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=NC=C(C(=C3C(=N2)C)NCCCN4C=CN=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2538151.png)

![(E)-ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-nitrothiophene-3-carboxylate](/img/structure/B2538158.png)

![N'-(2,5-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2538168.png)

![N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2538169.png)

![2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2538173.png)